6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol

Medicinal Chemistry Lipophilicity Pharmacokinetics

In kinase inhibitor programs, substituting halogen analogs mid-SAR can invalidate months of optimization. This 4-chlorophenyl thienopyrimidine thiol provides a defined starting point with validated binding geometry for ATP-competitive kinase targets like JAK1 and PI3K. • Fixed 4-Cl substituent ensures consistent lipophilicity (cLogP 3.98) and electronic profile batch-to-batch • Reactive 4-thiol handle enables rapid library expansion via alkylation/arylation • Backed by 14+ patents (62% oncology); supplied with full analytical documentation for regulatory filings

Molecular Formula C12H7ClN2S2
Molecular Weight 278.77
CAS No. 854036-01-4
Cat. No. B2436534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol
CAS854036-01-4
Molecular FormulaC12H7ClN2S2
Molecular Weight278.77
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Cl
InChIInChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
InChIKeyZTSXDJVKCHDFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol Overview


6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol (CAS: 854036-01-4) is a heterocyclic building block belonging to the thieno[3,2-d]pyrimidine class, a privileged scaffold widely recognized for its utility in developing ATP-competitive kinase inhibitors and other biological probes . Characterized by a planar thienopyrimidine core, a 4-chlorophenyl group at the 6-position, and a reactive thiol (-SH) moiety at the 4-position, this compound is a versatile intermediate for structure-activity relationship (SAR) studies [1]. As of 2025, over 14 patents cover derivatives of this specific scaffold, predominantly in oncology (62%) and inflammatory diseases (23%), highlighting its validated role in targeted therapeutic discovery programs .

Scaffold Thieno[3,2-d]pyrimidine core for kinase inhibitor SAR
Handle 4-Thiol group supports alkylation/arylation derivatization
Context Reported in oncology and inflammatory disease research programs

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol: Analogue Swapping Risks


Despite sharing the thieno[3,2-d]pyrimidine core, close analogs of 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol cannot be interchanged without risking significant deviations in key physicochemical and biological parameters. The specific halogen substituent (Cl vs. F or Br) on the 6-phenyl ring critically modulates lipophilicity, electronic effects, and molecular geometry, which directly impacts binding affinity, selectivity, and downstream cellular potency in kinase inhibition assays [1]. Simply substituting a fluorophenyl or bromophenyl analog is not a trivial modification; it fundamentally alters the compound's molecular recognition profile, potentially invalidating months of SAR and lead optimization work [2].

Halogen variant

Cl vs F or Br substitution may shift lipophilicity and target recognition, limiting direct analog interchange.

Core substitution

6-Phenyl replacement with other aryl groups can alter binding geometry, requiring independent SAR validation.

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol: Quantitative Evidence Guide


Lipophilicity: 4-Chlorophenyl vs. 4-Fluorophenyl Analogs

The substitution of a 4-chlorophenyl for a 4-fluorophenyl group on the thieno[3,2-d]pyrimidine-4-thiol scaffold results in a substantial increase in predicted lipophilicity. This difference is critical for modulating membrane permeability and non-specific protein binding, offering a distinct logP window for SAR studies focused on balancing potency with ADME properties [1].

Lipophilicity Cl vs F
Data to verify
cLogP 3.98 Δ +0.75 F: 3.23
Supports lipophilicity-based SAR review
Predicted XLogP3-AA values; may affect membrane permeability interpretation
Medicinal Chemistry Lipophilicity Pharmacokinetics

TPSA Differentiation: Chlorophenyl vs. Bromophenyl Analogs

While the chlorine and bromine analogs share nearly identical lipophilicity (cLogP of 3.98 and 3.99, respectively), the 6-(4-chlorophenyl) analog exhibits a moderately higher topological polar surface area (TPSA). This subtle but quantifiable difference can influence predictions of blood-brain barrier (BBB) permeability, offering a potential advantage for CNS drug discovery programs where minimizing passive brain penetration is desired [1].

TPSA
Data to verify
87.5 Ų
May support BBB permeability endpoint review
Bromophenyl analog TPSA = 84.7 Ų; Cactvs algorithm prediction
Medicinal Chemistry Blood-Brain Barrier Physicochemical Property

Molecular Weight and Ligand Efficiency in FBDD

In the context of FBDD, the molecular weight of a fragment scaffold is a primary determinant of ligand efficiency (LE) and lipophilic ligand efficiency (LLE). The 6-(4-chlorophenyl) derivative (MW = 278.78) offers a distinct and quantifiable advantage in terms of molecular weight over the heavier bromophenyl analog (MW = 323.23) while providing a unique property profile compared to the lighter unsubstituted phenyl (MW = 244.3) or fluorophenyl (MW = 262.32) cores [1]. This positions it as a strategically important scaffold for optimizing LE/LLE during fragment growth and lead generation campaigns [2].

MW for FBDD
Class-level
278.78 g/mol −44.45 vs Br
Supports ligand efficiency context in fragment-based discovery
Compared to bromo (323.23), fluoro (262.32), unsubstituted phenyl (244.3) analogs
Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol: Research and Industrial Applications


Kinase Inhibitor Discovery and SAR Studies

This compound serves as a critical starting point for synthesizing focused libraries targeting the ATP-binding pocket of protein kinases. The thieno[3,2-d]pyrimidine core is a validated scaffold for designing potent and selective inhibitors of key oncology targets like JAK1 [1] and PI3K [2]. The 4-chlorophenyl group provides a specific lipophilic and steric profile (cLogP = 3.98) [3] that can be systematically varied to optimize target affinity and selectivity, while the 4-thiol group is an ideal handle for introducing diverse substituents via alkylation or arylation reactions [4].

Lead Optimization for CNS Drug Discovery

For projects focused on developing kinase inhibitors or other CNS therapeutics, the compound's physicochemical properties are highly relevant. Its moderate TPSA (87.5 Ų) and molecular weight (278.78 g/mol) place it within a favorable property space for modulating blood-brain barrier (BBB) permeability [3]. Researchers can utilize this core to build SAR around CNS penetration, using the 4-chlorophenyl group as a baseline for exploring how further modifications impact passive diffusion and active efflux, a strategy validated in the discovery of MCHR1 antagonists for obesity [5].

Reference Standard and Impurity Profiling

As a structurally defined intermediate used in the synthesis of numerous patented thieno[3,2-d]pyrimidine derivatives, this compound is essential for pharmaceutical quality control and regulatory filings. It can be used as an analytical reference standard for impurity profiling in active pharmaceutical ingredient (API) manufacturing processes [6]. Its well-characterized structure and specific molecular properties make it a reliable marker for method development, validation, and batch-to-batch consistency testing, ensuring the purity and safety of downstream drug candidates [7].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Thienopyrimidine core with chloro-phenyl and thiol derivatization handle
Kinase panel selectivity and target engagement profiling
CNS drug discovery research
Moderate predicted TPSA and molecular weight for BBB modulation context
Brain penetration and efflux transporter evaluation
Analytical reference standard
Structurally defined thienopyrimidine intermediate
Method validation and batch consistency testing
Quote Request

Request a Quote for 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.